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Compound of Interest

Compound Name:

2-(5,5-Dimethyl-1,3,2-

dioxaborinan-2-yl)-1-methyl-1H-

indole

CAS No.: 905966-48-5

Cat. No.: B1371324 Get Quote

1-methyl-1H-indole-2-boronic acid neopentyl ester is a crucial building block in modern organic

synthesis, particularly valued in the pharmaceutical and materials science sectors. As a

derivative of indole, a privileged scaffold in medicinal chemistry, this compound serves as a

versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex

molecular architectures.[1] The neopentyl ester group confers enhanced stability and solubility

compared to the corresponding boronic acid, facilitating easier handling, purification, and more

reproducible reaction outcomes.[2]

Accurate and comprehensive characterization of this intermediate is paramount to ensure its

identity, purity, and suitability for downstream applications. This guide provides a detailed

exploration of the spectroscopic data for 1-methyl-1H-indole-2-boronic acid neopentyl ester,

offering researchers and drug development professionals a thorough reference for its synthesis

and analysis. We will delve into the principles and experimental protocols for Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

interpreting the resulting data to build a complete structural profile of the molecule.

Caption: Molecular structure of the target compound.
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The synthesis of boronic esters from their corresponding acids is a well-established and robust

transformation. The protocol described here leverages the reaction between 1-methyl-1H-

indole-2-boronic acid and neopentyl glycol, using a Dean-Stark apparatus to drive the

equilibrium towards the ester product by removing water. This method is widely applicable and

ensures high conversion.[2]

Experimental Protocol: Synthesis
Reagent Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 1-methyl-

1H-indole-2-boronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (sufficient to

suspend the reagents, approx. 0.2 M).

Azeotropic Dehydration: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the

mixture to reflux (oil bath temperature ~140 °C).

Reaction Monitoring: Continue heating at reflux until no more water is observed collecting in

the Dean-Stark trap (typically 1.5-3 hours). The reaction can be monitored by Thin Layer

Chromatography (TLC) to confirm the consumption of the starting boronic acid.

Workup: Allow the reaction mixture to cool to room temperature. Wash the organic solution

sequentially with deionized water and brine. This step is crucial for removing any unreacted

neopentyl glycol and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Purification: The crude solid is typically purified by recrystallization from a suitable solvent

system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the

pure 1-methyl-1H-indole-2-boronic acid neopentyl ester.
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Caption: Workflow for the synthesis of the title compound.
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¹H NMR Spectroscopy: Elucidating the Proton
Environment
Underlying Principles & Experimental Causality
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

The chemical shift (δ) of a proton is influenced by the electron density around it; nearby

electronegative atoms or aromatic rings can cause a "deshielding" effect, shifting the

resonance to a higher frequency (downfield). Spin-spin coupling between adjacent, non-

equivalent protons results in the splitting of signals, providing valuable connectivity data.

Protocol for Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in ~0.6 mL of

deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing

properties for many organic compounds and its single residual proton peak at δ 7.26 ppm,

which serves as a convenient internal reference.[3]

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A

higher field strength provides better signal dispersion and resolution.[3]

Data Acquisition: Record the spectrum at room temperature, typically acquiring 16-32 scans

to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis
The ¹H NMR spectrum of 1-methyl-1H-indole-2-boronic acid neopentyl ester is expected to

show distinct signals corresponding to the indole core, the N-methyl group, and the neopentyl

ester moiety.
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Proton

Assignment

Expected δ

(ppm)
Multiplicity Integration J (Hz)

Rationale for

Chemical

Shift

Indole H-7 ~7.70 d 1H ~8.0

Deshielded

by proximity

to the

heterocyclic

ring and

anisotropic

effects.

Indole H-4 ~7.55 d 1H ~8.4

Deshielded

by the

aromatic ring

current.

Indole H-5,

H-6
~7.15-7.30 m 2H -

Complex

multiplet in

the typical

aromatic

region.

Indole H-3 ~6.80 s 1H -

Shielded

relative to

other

aromatic

protons,

characteristic

of the indole

3-position.

N-CH₃ ~3.85 s 3H -

Singlet in a

region typical

for N-methyl

groups on

heteroaromati

c rings.
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O-CH₂ ~3.80 s 4H -

Singlet due to

the symmetry

of the

neopentyl

group;

deshielded by

adjacent

oxygen

atoms.

C-(CH₃)₂ ~1.05 s 6H -

Classic

singlet for the

two

equivalent

methyl

groups of the

neopentyl

moiety, in the

aliphatic

region.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Underlying Principles & Experimental Causality
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each

unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its

electronic environment. Proton-decoupled ¹³C NMR is the standard experiment, where each

carbon signal appears as a singlet, simplifying the spectrum.

Protocol for Data Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C

isotope.
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Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding

frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[3]

Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required to

achieve an adequate signal-to-noise ratio.

Data Interpretation and Analysis
The ¹³C NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with

characteristic shifts for the indole, N-methyl, and neopentyl ester carbons.
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Carbon Assignment Expected δ (ppm) Rationale for Chemical Shift

Indole C-7a ~139.0
Quaternary carbon at the

indole ring fusion.

Indole C-3a ~129.5
Quaternary carbon at the

indole ring fusion.

Indole C-5 ~122.5 Aromatic CH carbon.

Indole C-6 ~121.0 Aromatic CH carbon.

Indole C-4 ~120.0 Aromatic CH carbon.

Indole C-7 ~110.0

Aromatic CH carbon, shifted

upfield due to the influence of

the nitrogen atom.

Indole C-3 ~105.0

Characteristic upfield shift for

the C-3 of an N-substituted

indole.

Indole C-2 Not observed or very broad

The carbon directly attached to

the boron atom is often

broadened due to quadrupolar

relaxation of the boron nucleus

and may not be observed.

O-CH₂ ~72.5
Aliphatic carbon deshielded by

the attached oxygen atom.[2]

C-(CH₃)₂ ~32.0
Quaternary aliphatic carbon of

the neopentyl group.[2]

N-CH₃ ~31.5
Aliphatic carbon of the N-

methyl group.

C-(CH₃)₂ ~22.0
Equivalent methyl carbons of

the neopentyl group.[2]
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
Underlying Principles & Experimental Causality
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations (stretching, bending). The frequency of absorption is characteristic of

specific chemical bonds and functional groups, making it an excellent tool for qualitative

functional group analysis. The B-O bond in boronate esters gives rise to a particularly strong

and characteristic absorption.[4]

Protocol for Data Acquisition
Sample Preparation: The spectrum can be acquired from a thin film of the compound on a

salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory with a

small amount of the solid sample.

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

Data Interpretation and Analysis
Key peaks in the IR spectrum will confirm the presence of the aromatic indole system and the

boronate ester functional group.

Frequency (cm⁻¹) Vibration Type Functional Group

~3050 C-H Stretch Aromatic (Indole)

~2960, 2870 C-H Stretch Aliphatic (N-CH₃, Neopentyl)[2]

~1470, 1550 C=C Stretch Aromatic Ring (Indole)

~1340-1380 B-O Stretch
Boronate Ester (Strong,

diagnostic peak)[2][4]

~1320 C-N Stretch Indole Ring
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Mass Spectrometry: Confirming Molecular Weight
and Fragmentation
Underlying Principles & Experimental Causality
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a

definitive piece of evidence for its identity. The fragmentation pattern, caused by the breakdown

of the molecular ion, offers additional structural clues. Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques that

typically yield the protonated molecular ion [M+H]⁺.

Protocol for Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the

spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended

to determine the exact mass and confirm the elemental composition.

Data Interpretation and Analysis
Molecular Formula: C₁₅H₂₀BNO₂

Exact Mass: 257.1587

Expected [M+H]⁺: 258.1665

The primary observation will be the protonated molecular ion. The fragmentation pattern can

provide further structural validation. A likely fragmentation involves the loss of the neopentyl

group or parts of the boronate ester moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway 1

Pathway 2

[M+H]⁺
m/z = 258.17

Loss of C₅H₁₀

(neopentene)

- 70.13 Da

Loss of C₅H₁₁O₂B
(neopentyl boronate radical)

- 114.09 Da

[C₁₀H₁₀BNO₂]⁺
m/z = 188.08

[C₁₀H₁₀N]⁺
m/z = 144.08
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Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion
The comprehensive analysis of 1-methyl-1H-indole-2-boronic acid neopentyl ester using a

combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an

unambiguous confirmation of its structure. The characteristic signals, including the diagnostic

B-O stretch in the IR spectrum, the specific pattern of aromatic and aliphatic protons in the ¹H

NMR, and the correct molecular weight determined by MS, form a self-validating dataset. This

guide serves as a foundational reference for researchers, ensuring the quality control and

correct identification of this vital synthetic intermediate, thereby enabling greater confidence

and reproducibility in synthetic chemistry and drug development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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